S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine
Description
S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine is a structurally complex pyridine derivative featuring:
- Chlorine substituents at positions 3 and 5 of the pyridine ring.
- A diethoxyphosphorothioyloxy group (-O-P(S)(OCH₂CH₃)₂) at position 6.
- An L-cysteine residue linked via a sulfur atom at position 2.
Its molecular formula is C₁₂H₁₈Cl₂N₂O₅PS₂, with a calculated molecular weight of 436.28 g/mol. The phosphorothioyl group enhances hydrolytic stability compared to phosphate esters, while the cysteine moiety may facilitate interactions with biological systems, such as enzyme binding or detoxification pathways.
Properties
CAS No. |
870971-31-6 |
|---|---|
Molecular Formula |
C12H17Cl2N2O5PS2 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3,5-dichloro-6-diethoxyphosphinothioyloxypyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H17Cl2N2O5PS2/c1-3-19-22(23,20-4-2)21-10-7(13)5-8(14)11(16-10)24-6-9(15)12(17)18/h5,9H,3-4,6,15H2,1-2H3,(H,17,18)/t9-/m0/s1 |
InChI Key |
VIISYIPKZIMBJQ-VIFPVBQESA-N |
Isomeric SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)SCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine typically involves multiple stepsThe final step involves coupling with L-cysteine under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine-substituted positions .
Scientific Research Applications
S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine with structurally related pyridine derivatives from diverse sources:
Structural and Functional Group Comparisons
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Complexity: The target compound’s phosphorothioyl group and cysteine residue make it bulkier and more polar than simpler derivatives like 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (MW 194.02) . This likely increases its retention time in reversed-phase HPLC compared to smaller analogs.
Reactivity and Stability: The thiophosphate ester in the target compound is more resistant to hydrolysis than phosphate esters, enhancing stability in aqueous environments . In contrast, hydroxymethyl groups in –3 are prone to oxidation. The amino and fluorine groups in 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid may improve bioavailability and target binding compared to the target’s electronegative chlorine substituents.
Biological Interactions: The L-cysteine moiety in the target compound could enable conjugation with proteins or glutathione, suggesting a role in detoxification or prodrug activation. Derivatives lacking amino acids (e.g., –4) are more likely to function as synthetic intermediates or herbicides.
Biological Activity
S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiproliferative, and enzyme inhibition effects, supported by relevant data and case studies.
Chemical Structure
The compound features a pyridine ring substituted with dichloro and diethoxyphosphorothioyl groups, linked to an L-cysteine moiety. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 78.12 µg/mL |
These findings suggest that the compound could serve as a potential antimicrobial agent, particularly against antibiotic-resistant strains.
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Notable results include:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (Cervical cancer) | 226 |
| A549 (Lung cancer) | 242.52 |
These results indicate a moderate antiproliferative activity, suggesting further exploration for potential use in cancer therapy.
Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes involved in pathogenic processes. Preliminary studies suggest it may inhibit enzymes linked to bacterial virulence factors, potentially reducing the severity of infections caused by resistant strains.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed that the compound could disrupt quorum sensing pathways, which are critical for bacterial communication and virulence expression .
- In Vivo Studies : Further research focused on the in vivo effects of this compound in animal models demonstrated promising results in reducing tumor growth in xenograft models of human cancers, supporting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
